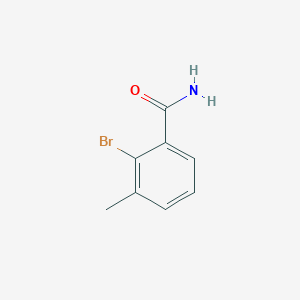

2-Bromo-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNLPFZVSBANLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-methylbenzamide

Introduction

2-Bromo-3-methylbenzamide is a substituted aromatic amide that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a strategically functionalized benzene ring, is of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct functional motifs—a bromine atom, a methyl group, and a primary amide—provides a rich platform for a variety of chemical transformations. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, the amide group can participate in cyclizations or act as a directing group, and the methyl group offers a site for further functionalization or can be used to modulate steric and electronic properties.

This guide provides an in-depth exploration of the core chemical properties, synthesis methodologies, reactivity, and potential applications of this compound, designed for professionals engaged in research and development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 101421-85-6 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)Br | [1] |

| InChIKey | FXNLPFZVSBANLC-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis Methodologies

The synthesis of this compound typically originates from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid.[3] The conversion of the carboxylic acid to the primary amide can be achieved through several reliable methods, primarily distinguished by the mode of carboxylic acid activation.

Pathway 1: Synthesis via Acid Chloride Intermediate

This classic and robust two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by amination.

Causality Behind Experimental Choices: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. The hydroxyl group of the acid is a poor leaving group; chlorinating agents like thionyl chloride (SOCl₂) replace it with a chloride atom, creating an excellent leaving group and a highly electrophilic carbonyl carbon. This heightened reactivity ensures a rapid and efficient reaction with a relatively weak nucleophile like ammonia. The addition of catalytic N,N-dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[4]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of 2-Bromo-3-methylbenzoyl Chloride [4]

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-bromo-3-methylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solid has dissolved.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.

-

-

Step 2: Amination of the Acyl Chloride [5]

-

Dissolve the crude 2-bromo-3-methylbenzoyl chloride from the previous step in a suitable anhydrous solvent (e.g., dichloromethane) in a flask cooled in an ice bath (0 °C).

-

Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 2-3 eq) dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.

-

Spectroscopic Characterization Profile

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: 3H, complex multiplets in the ~7.2-7.6 ppm range. Amide Protons (NH₂): 2H, two broad singlets, typically downfield (~5.5-8.0 ppm), exchangeable with D₂O. Methyl Protons (CH₃): 3H, singlet, ~2.4 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): ~168-172 ppm. Aromatic Carbons: 6 signals in the ~125-140 ppm range, including the C-Br carbon which is typically shifted downfield. Methyl Carbon (CH₃): ~20 ppm. |

| IR Spectroscopy | N-H Stretch: Two distinct bands (symmetric and asymmetric) for the primary amide, ~3150-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2900-3100 cm⁻¹. C=O Stretch (Amide I): Strong, sharp absorption at ~1650-1680 cm⁻¹. N-H Bend (Amide II): ~1600-1640 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of •NH₂ (m/z 197/199), loss of C=O (m/z 185/187), and loss of •Br (m/z 134). |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Reactions at the Carbon-Bromine Bond

The C(sp²)-Br bond is the most versatile site for constructing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building libraries of novel compounds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a key transformation in the synthesis of complex natural products and materials.[8]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The ortho-amide group can play a dual role in these reactions. It can act as a mild directing group to influence regioselectivity in certain C-H activation contexts, or it can present a steric challenge that may require careful optimization of reaction conditions (e.g., choice of ligand and base) to achieve high yields.

Reactions of the Amide Group

While less commonly exploited for diversification, the primary amide is also reactive. It can undergo Hoffmann rearrangement upon treatment with bromine and a strong base to yield 2-bromo-3-methylaniline, a reaction that results in the loss of the carbonyl carbon. Additionally, it can be hydrolyzed back to the parent carboxylic acid under harsh acidic or basic conditions.

Applications in Drug Discovery and Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] Consequently, this compound is a valuable starting material for the synthesis of novel therapeutic agents. Its utility lies in its role as a "building block" that can be readily elaborated into a diverse library of drug-like molecules using the coupling reactions described previously.

For instance, the 2-sulfonamidebenzamide core, which can be synthesized from related precursors, has been identified in allosteric modulators of the MrgX1 receptor, a non-opioid target for chronic pain management.[10] The ability to systematically modify the 2-position (via the bromo-substituent) of a benzamide scaffold is therefore a powerful strategy in structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry place.

This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (n.d.). This compound.

- Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros.

- PubChem. (n.d.). 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information.

- Organic Syntheses. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Org. Synth. 1958, 38, 11.

- NCERT. (n.d.). Amines. National Council of Educational Research and Training.

- ResearchGate. (n.d.). Synthesis of 3 a using 2-bromo substituted amide (1 t).

- LabXchange. (2021). Spectroscopy Worked Example Combining IR, MS, and NMR.

- Wilson, L. S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.

- Zhang, P., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry.

Sources

- 1. This compound | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. LabXchange [labxchange.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Foreword: The Strategic Value of Substituted Benzamides

An In-depth Technical Guide to 2-Bromo-3-methylbenzamide (CAS No. 101421-85-6)

In the landscape of modern medicinal chemistry and materials science, the substituted benzamide scaffold represents a cornerstone of molecular design. Its rigid, yet functionalizable, nature provides a reliable framework for constructing complex molecular architectures with tailored properties. This compound (CAS No. 101421-85-6) embodies this principle, serving as a versatile building block. The strategic placement of the bromine atom, a methyl group, and the primary amide functionality offers multiple reaction vectors for diversification. The ortho-bromo substituent is particularly valuable, poised for participation in a host of cross-coupling reactions, while the amide and methyl groups modulate the electronic and steric profile of the aromatic ring. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling, grounded in established chemical principles and methodologies.

Core Physicochemical & Structural Properties

This compound is a solid organic compound whose structural features are key to its synthetic utility. The IUPAC name is this compound.[1] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 101421-85-6 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C(=CC=C1)C(=O)N)Br | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis Pathway and Detailed Protocols

The synthesis of this compound is most logically achieved via a two-part strategy: first, the synthesis of the precursor carboxylic acid, followed by its conversion to the primary amide. This approach ensures high yields and purity of the final product.

Part A: Synthesis of the Precursor, 2-Bromo-3-methylbenzoic Acid

The foundational precursor, 2-Bromo-3-methylbenzoic acid, is not commercially ubiquitous and is often prepared via a multi-step synthesis. A well-documented procedure is available in Organic Syntheses, which provides a reliable and vetted methodology.[4] This process begins with the bromination of p-nitrotoluene, followed by a series of transformations.[4] The rationale for this route is the availability of the starting materials and the directing effects of the substituents that guide the regiochemistry of the reactions.

Caption: Synthesis pathway for the key precursor, 2-Bromo-3-methylbenzoic Acid.[4]

Part B: Amidation of 2-Bromo-3-methylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.[5] While direct reaction with ammonia requires high temperatures to dehydrate the intermediate ammonium salt, a more controlled and efficient laboratory-scale method involves activating the carboxylic acid.[5][6] One of the most common and effective methods is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine source.[7]

An alternative, direct amidation involves using a mixed anhydride intermediate, which avoids the use of harsh chlorinating agents. This method offers mild reaction conditions and is often high-yielding.[8]

Sources

- 1. This compound | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-3-methylbenzamide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzamide (C8H8BrNO), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The document delves into its chemical properties, established and optimized synthetic routes, and a detailed analysis of its reactivity profile. Particular emphasis is placed on its emerging role as a key building block in the development of targeted therapeutics, notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, troubleshooting guides, and predictive spectroscopic data to support researchers in their practical applications of this compound.

Introduction and Physicochemical Properties

This compound is a substituted aromatic amide that has garnered interest as a valuable scaffold in organic synthesis. Its structure, featuring a bromine atom and a methyl group on the benzene ring ortho and meta to the carboxamide functionality, respectively, presents a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, making it a desirable starting material for the construction of heterocyclic systems and other intricate organic molecules.

The primary amide group can participate in hydrogen bonding and act as a directing group, while the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methyl group, through its electron-donating inductive effect, subtly modulates the reactivity of the aromatic ring.

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO | PubChem[1] |

| Molecular Weight | 214.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 101421-85-6 | ChemBK[2] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)Br | PubChem[1] |

| InChIKey | FXNLPFZVSBANLC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

Synthesis of this compound

The most common and efficient synthesis of this compound originates from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. The overall strategy involves the activation of the carboxylic acid followed by amidation.

Synthesis of the Precursor: 2-Bromo-3-methylbenzoic Acid

A reliable method for the preparation of 2-bromo-3-methylbenzoic acid starts from p-nitrotoluene, as detailed in Organic Syntheses. This multi-step process involves bromination, followed by a von Richter reaction where a nitrile intermediate is formed and subsequently hydrolyzed.

Experimental Protocol: Synthesis of 2-Bromo-3-methylbenzoic Acid

Step 1: Bromination of p-Nitrotoluene to yield 2-Bromo-4-nitrotoluene

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

-

Heat the mixture to 75-80°C using a water bath.

-

With vigorous stirring, add 30.5 mL (0.59 mole) of bromine dropwise over 30 minutes.

-

Maintain the temperature and stirring for an additional 1.5 hours after the addition is complete.

-

Pour the reaction mixture into 750 mL of ice-cold 10% sodium hydroxide solution with vigorous stirring.

-

Decant the supernatant and treat the residue with glacial acetic acid and subsequent washes to isolate the crude 2-bromo-4-nitrotoluene.

Step 2: Conversion of 2-Bromo-4-nitrotoluene to 2-Bromo-3-methylbenzoic Acid

-

In a large round-bottom flask, combine 90 g of potassium cyanide, 900 mL of 2-ethoxyethanol, 850 mL of water, and the moist 2-bromo-4-nitrotoluene from the previous step. Caution: This step evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

-

Reflux the mixture for 16 hours.

-

To the hot solution, add 1.5 L of water and acidify with concentrated hydrochloric acid.

-

Collect the resulting tarry solid and purify by recrystallization from petroleum ether to yield 2-bromo-3-methylbenzoic acid.

Amidation of 2-Bromo-3-methylbenzoic Acid

The conversion of 2-bromo-3-methylbenzoic acid to this compound can be achieved through several methods. A common and effective approach involves the formation of an acid chloride intermediate, which readily reacts with ammonia.

Experimental Protocol: Synthesis of this compound

Method 1: Via Acid Chloride Intermediate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl2, 2-3 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-3-methylbenzoyl chloride.

-

In a separate flask, prepare a concentrated solution of aqueous ammonia.

-

Cool the ammonia solution in an ice bath and slowly add the crude acid chloride with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Mixed Anhydride Method

-

Dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0°C.

-

Slowly add isobutyl chloroformate (1.0 eq) and stir the mixture for 30 minutes at 0°C.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide and stir for an additional 30 minutes at 0°C.

-

Allow the reaction to warm to room temperature and proceed with a standard aqueous workup.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Caption: Synthetic pathways to this compound.

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its three functional groups: the amide, the bromine atom, and the methyl group.

-

The Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The nitrogen lone pair is delocalized into the carbonyl group, making it a poor nucleophile.

-

The Bromine Atom: The C-Br bond is the most reactive site for transformations such as palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position.

-

The Aromatic Ring: The benzamide group is a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl. The methyl group is an activating, ortho-, para-directing group. The bromine atom is deactivating but ortho-, para-directing. The combined effect of these substituents makes the aromatic ring generally electron-deficient and directs incoming electrophiles to specific positions, primarily C5.

Palladium-Catalyzed Cross-Coupling Reactions

A key utility of this compound in synthetic chemistry is its participation in palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a highly versatile method for the synthesis of biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. The benzamide core is a common feature in many biologically active compounds. The ability to functionalize the 2-position via cross-coupling reactions makes it a valuable intermediate for generating libraries of compounds for drug screening.

Precursor to PARP Inhibitors

A particularly promising application of this compound is as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with BRCA1/2 mutations, based on the principle of synthetic lethality.

Many potent PARP inhibitors feature a benzimidazole carboxamide scaffold. The synthesis of such scaffolds can be envisioned starting from this compound. For instance, a Buchwald-Hartwig amination could be employed to introduce a substituted o-phenylenediamine, followed by an intramolecular cyclization to form the benzimidazole ring system. The ability to introduce diversity at the 2-position of the benzamide ring through subsequent reactions is a key advantage for structure-activity relationship (SAR) studies.

Caption: Conceptual pathway to PARP inhibitors.

Spectroscopic and Analytical Data (Predicted)

| Data Type | Predicted Features |

| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 7.2-7.8 ppm. The proton at C6 would likely be the most downfield due to the deshielding effect of the adjacent carbonyl group. - Amide Protons (2H): Two broad singlets, typically in the range of δ 5.5-8.0 ppm, which are exchangeable with D₂O. - Methyl Protons (3H): A singlet around δ 2.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A peak in the range of δ 165-170 ppm. - Aromatic Carbons (6C): Peaks between δ 120-145 ppm. The carbon bearing the bromine (C2) would be expected around δ 120-125 ppm, while the carbon attached to the carbonyl group (C1) would be in the range of δ 135-140 ppm. - Methyl Carbon (CH₃): A peak around δ 20-25 ppm. |

| IR Spectroscopy | - N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹ (primary amide). - C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1620-1640 cm⁻¹. - C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks at m/z 213 and 215 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. - Key Fragments: Loss of NH₂ (m/z 197/199), loss of CONH₂ (m/z 170/172), and loss of Br (m/z 134). |

Conclusion

This compound is a strategically functionalized molecule that serves as a valuable intermediate in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of complex molecular targets. The demonstrated potential for its use in the synthesis of PARP inhibitors highlights its relevance in modern drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.

- Chemguide. (n.d.). The Preparation of Amides.

- Kotha, S., & Misra, S. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(27), 10244-10251.

- ChemBK. (n.d.). This compound.

- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.

- PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information.

- NIST. (n.d.). Benzamide, m-bromo-. NIST Chemistry WebBook.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Lord, S. J., & Morken, J. P. (2010). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 4133-4137.

- Ye, N., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(9), 2329.

Sources

2-Bromo-3-methylbenzamide molecular weight

An In-Depth Technical Guide to 2-Bromo-3-methylbenzamide for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide that serves as a valuable building block in synthetic and medicinal chemistry. Its molecular structure, featuring a bromine atom and a methyl group on the benzamide scaffold, offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications in drug discovery, and essential safety information.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 101421-85-6 | [2][3] |

| Synonyms | 2-Bromo-3-methyl-benzamide, m-Toluamide, 2-bromo- | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)Br | [1] |

| InChI Key | FXNLPFZVSBANLC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 2-bromo-3-methylbenzoic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-3-methylbenzoic Acid

A common route to the precursor 2-bromo-3-methylbenzoic acid starts from p-nitrotoluene.[4]

Experimental Protocol:

-

Bromination of p-Nitrotoluene: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place p-nitrotoluene and iron powder. Heat the mixture to 75-80°C and add bromine dropwise over 30 minutes. Maintain the temperature and stirring for an additional 1.5 hours after the addition is complete.[4]

-

Work-up and Purification: Pour the reaction mixture into an ice-cold sodium hydroxide solution. The resulting solid is then washed with acetic acid and sodium hydroxide solutions to yield 2-bromo-4-nitrotoluene.[4]

-

Hydrolysis to 2-Bromo-3-methylbenzoic Acid: The 2-bromo-4-nitrotoluene is then refluxed with potassium cyanide in aqueous 2-ethoxyethanol for 16 hours. Acidification of the reaction mixture with concentrated hydrochloric acid yields the crude 2-bromo-3-methylbenzoic acid, which can be purified by recrystallization from petroleum ether.[4]

Part 2: Synthesis of this compound

The conversion of 2-bromo-3-methylbenzoic acid to this compound involves the formation of an acid chloride intermediate followed by amidation.[5][6]

Experimental Protocol:

-

Formation of the Acid Chloride: In a round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-methylbenzoic acid. Carefully add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution has ceased.[6]

-

Amidation: In a separate flask, prepare a solution of ammonium hydroxide in water. Cool this solution in an ice bath. Slowly add the previously prepared 2-bromo-3-methylbenzoyl chloride solution to the stirred ammonium hydroxide solution.[5]

-

Reaction and Isolation: Allow the reaction to stir vigorously at room temperature for 1-2 hours. The crude this compound can then be isolated by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.[6]

Applications in Research and Drug Development

Halogenated aromatic amides, such as this compound, are pivotal starting materials in the synthesis of complex bioactive molecules.[7] The strategic placement of the bromine atom allows for a diverse range of chemical modifications, particularly through cross-coupling reactions.[7]

Caption: this compound as a versatile scaffold in drug discovery.

Potential as a Pharmaceutical Intermediate

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds.

-

Kinase Inhibitors: The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] For instance, derivatives of 3-bromobenzamide have been explored for their potential to inhibit the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.[7]

-

Androgen Receptor Antagonists: Substituted bromobenzamides are crucial intermediates in the synthesis of advanced therapeutic agents. For example, 4-Bromo-2-fluoro-N-methylbenzamide is a key building block for Enzalutamide, a drug used in the treatment of prostate cancer.[8]

-

Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties. 3-Bromobenzamide serves as a starting point for novel derivatives with potential applications in agriculture and medicine.[7]

Given these examples, this compound represents a promising starting material for the development of novel therapeutics through structural modification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

General Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Classification: While specific toxicity data for this compound is limited, related compounds are classified as harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Ensure adequate ventilation and avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents, acids, bases, and reducing agents.[9]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, rinse mouth with water and seek medical attention.[9]

References

- This compound | C8H8BrNO | CID 21779708. PubChem.

- 2-aMino-3-broMo-N-Methyl-benzaMide. LookChem.

- This compound. ChemBK.

- 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.

- 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884. PubChem.

- 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. SciELO México.

- safety data sheet - deet. Sumitomo Chemical Australia.

- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).

- HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Agency for Toxic Substances and Disease Registry.

- DEET-based insect repellents: safety implications for children and pregnant and lactating women. CMAJ.

- DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Regulations.gov.

Sources

- 1. This compound | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-3-methylbenzamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-Bromo-3-methylbenzamide is a substituted aromatic amide that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the amide and a methyl group in the meta position, offers specific steric and electronic properties that are leveraged in the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its precise chemical identity, a detailed and validated synthesis protocol, and an in-depth discussion of its potential applications as a building block in drug discovery, with a particular focus on the synthesis of targeted therapeutics like Poly (ADP-ribose) polymerase (PARP) inhibitors. The document also presents a thorough guide to its analytical characterization, safety protocols, and a workflow for its synthesis and purification.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. The compound's structure and properties are summarized below.

IUPAC Name and Structural Details

The formal name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1].

-

Molecular Formula: C₈H₈BrNO[1]

-

Molecular Weight: 214.06 g/mol [1]

-

Canonical SMILES: CC1=C(C(=CC=C1)C(=O)N)Br[1]

-

InChIKey: FXNLPFZVSBANLC-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of a compound are critical for planning reactions, purification, and handling. The computed properties for this compound are presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 214.06 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 212.97893 Da | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

Synthesis and Purification

The reliable synthesis of this compound is paramount for its use in further synthetic applications. The most common and efficient laboratory-scale synthesis proceeds via the amidation of its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. This is typically a two-stage process involving an activated intermediate.

Causality of the Synthetic Strategy

Direct amidation of a carboxylic acid is generally unfavorable and requires harsh conditions. Therefore, a two-step approach is employed for higher yield and purity.

-

Activation of the Carboxylic Acid: The carboxylic acid (2-bromo-3-methylbenzoic acid) is first converted into a more reactive acylating agent. While acyl chlorides (using thionyl chloride or oxalyl chloride) are common, the use of isobutyl chloroformate to form a mixed anhydride intermediate is also highly effective and can be performed under milder conditions[4]. This activation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The activated intermediate is then reacted with an ammonia source, such as ammonium hydroxide, to form the primary amide. The reaction is a classic nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, leading to the displacement of the leaving group (in this case, the isobutyloxycarbonyl group and CO₂) to form the stable amide bond[4].

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of this compound[4].

Materials:

-

2-Bromo-3-methylbenzoic acid (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Isobutyl chloroformate (1.1 eq)

-

Ammonium hydroxide (28-30% solution) (excess)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Stage 1: Formation of the Mixed Anhydride Intermediate

-

In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Slowly add isobutyl chloroformate (1.1 eq) to the mixture. The formation of a precipitate (triethylammonium chloride) may be observed.

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes[4].

Stage 2: Amidation

-

Re-cool the reaction mixture containing the mixed anhydride to 0 °C.

-

Add an excess of cold ammonium hydroxide solution dropwise with vigorous stirring.

-

After the addition is complete, allow the biphasic mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the two-stage synthesis of this compound.

Spectroscopic Analysis and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons.

-

Aromatic Protons (δ 7.2-7.8 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the activating methyl group and the deactivating bromo and amide groups. A triplet and two doublets would be expected.

-

Amide Protons (-CONH₂; δ 5.5-6.5 ppm): The two protons of the primary amide will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.

-

Methyl Protons (-CH₃; δ 2.3-2.5 ppm): The three protons of the methyl group will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O; δ ~170 ppm): The amide carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum[5].

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be shifted upfield due to the heavy atom effect, while the carbon attached to the carbonyl group (C-CO) and the methyl group (C-CH₃) will have characteristic shifts.

-

Methyl Carbon (-CH₃; δ ~20 ppm): The methyl carbon will appear as a signal in the far upfield region of the spectrum[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected characteristic absorption bands for this compound are listed in Table 2.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3100 - 3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1650 - 1690 (strong) |

| N-H (Amide II) | Bend | 1590 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion, [C₈H₈BrNO]⁺, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), which are in an approximate 1:1 ratio[6]. Therefore, peaks at m/z = 213 and m/z = 215 are expected.

-

Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring. Expected fragments would include:

-

[M - NH₂]⁺: Loss of the amino group (m/z 197/199).

-

[Br(CH₃)C₆H₃CO]⁺: The 2-bromo-3-methylbenzoyl cation (m/z 197/199).

-

[M - CONH₂]⁺: Loss of the entire carbamoyl group (m/z 170/172).

-

Applications in Drug Development: A Key Intermediate for PARP Inhibitors

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs[7]. This compound, in particular, is a valuable intermediate for creating more complex molecules with specific therapeutic activities. Its primary utility lies in its ability to serve as a foundational piece for constructing inhibitors of key biological targets, such as enzymes involved in cancer signaling pathways.

Role as a Precursor for PARP Inhibitors

A significant area where this compound and its analogs are relevant is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing normal cells[8].

The core structure of many PARP inhibitors features a substituted benzamide ring system. A patent for 2-oxybenzamide derivatives as PARP inhibitors highlights structures where the benzamide core is further elaborated. The 2-bromo-3-methyl substitution pattern of our topic compound provides specific vectors for chemical modification:

-

The Amide Nitrogen: Can be alkylated or used as a point of attachment for larger, more complex side chains designed to interact with specific pockets of the PARP enzyme.

-

The Bromine Atom: Serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or other functional groups to build out the molecule and optimize binding affinity and pharmacokinetic properties.

Logical Pathway for Drug Candidate Synthesis

The diagram below outlines a conceptual pathway illustrating how this compound could be utilized as a starting material in a drug discovery program targeting PARP.

Caption: Conceptual workflow for developing PARP inhibitors from this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data is limited, the compound should be handled with the standard precautions for substituted aromatic bromides and amides.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined structure, reliable synthesis protocol, and strategically placed functional groups make it an attractive starting point for the creation of complex molecules. Its relevance as a precursor for high-value therapeutic targets, such as PARP inhibitors, underscores its importance. This guide provides the foundational technical knowledge required for its synthesis, characterization, and strategic application in modern research and development environments.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21779708, this compound. PubChem. [Link]

- The Royal Society of Chemistry. (2012). Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link]

- Clark, J. (n.d.).

- LibreTexts Chemistry. (2023).

- Google Patents. (n.d.). WO2007144652A2 - Parp inhibitors.

- Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.

- Blakemore, D. C., et al. (2017). Process for preparing parp inhibitor, crystalline forms, and uses thereof.

- ChemBK. (n.d.). This compound. ChemBK. [Link]

Sources

- 1. This compound | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-3-methylbenzamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-bromo-3-methylbenzamide from its carboxylic acid precursor, 2-bromo-3-methylbenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for reagent selection, and detailed, field-tested protocols. We will dissect the conversion of the carboxylic acid to a reactive intermediate and its subsequent amidation, offering a self-validating system for achieving a high-purity final product. This guide includes a comprehensive experimental workflow, characterization data, safety protocols, and troubleshooting advice, all grounded in authoritative scientific literature.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1] The synthesis of amides from carboxylic acids is, therefore, one of the most frequently performed reactions in drug discovery and development.[1] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt from a competing acid-base reaction.[2][3]

This guide focuses on the robust and widely applicable synthesis of this compound, a substituted aromatic amide. The principles and techniques discussed are broadly applicable to the synthesis of other amides. Our primary approach involves the activation of the carboxylic acid group of 2-bromo-3-methylbenzoic acid by converting it into a highly reactive acyl chloride intermediate, which is then readily coupled with an amine source.

| Identifier | Information |

| Starting Material | 2-Bromo-3-methylbenzoic acid |

| CAS Number | 53663-39-1[4][5] |

| Molecular Formula | C₈H₇BrO₂[4] |

| Molecular Weight | 215.05 g/mol [6] |

| Physical State | Off-white to tan crystalline powder[6] |

| Melting Point | 134-138 °C[6][7] |

| Target Compound | This compound |

| CAS Number | 101421-85-6[8] |

| Molecular Formula | C₈H₈BrNO[9] |

| Molecular Weight | 214.06 g/mol [9] |

Mechanistic Insight: Activating the Carboxyl Group

To overcome the thermodynamic barrier of direct amidation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.

The Acyl Chloride Pathway via Thionyl Chloride (SOCl₂)

The most common and cost-effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][10] Thionyl chloride is particularly effective, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[11]

The mechanism proceeds as follows:

-

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.[12][13]

-

A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chlorosulfite group.

-

This unstable intermediate decomposes, releasing gaseous SO₂ and HCl, yielding the highly reactive acyl chloride.[11][12]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this reaction through the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[14]

Alternative Pathways: Carbodiimide Coupling

An alternative for substrates sensitive to harsh chlorinating agents involves coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6] In this method, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2][15] This intermediate is then attacked by the amine to form the amide, generating a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[6][15] While effective, this method can be more expensive and may require additives to suppress side reactions and racemization in chiral substrates.[16][17]

For the synthesis of this compound, the thionyl chloride method is robust, efficient, and economically favorable.

Experimental Protocol: A Two-Stage Synthesis

This protocol details the synthesis via the acyl chloride intermediate. All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.

Stage 1: Synthesis of 2-Bromo-3-methylbenzoyl Chloride

Materials and Reagents:

-

2-Bromo-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, gas outlet with a scrubber (containing NaOH solution to neutralize HCl and SO₂)

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add 2-bromo-3-methylbenzoic acid (1.0 eq). Add anhydrous toluene or DCM as the solvent.

-

Catalyst and Chlorinating Agent: Add a catalytic amount of DMF (e.g., 1-2 drops). Under the inert atmosphere, carefully add thionyl chloride (2.0-3.0 eq) to the flask.[14]

-

Reaction: Heat the mixture to reflux (approx. 70-80°C for toluene) for 2-3 hours.[14] The reaction is typically complete when the solid starting material has fully dissolved and the evolution of gas has ceased.

-

Isolation of Acyl Chloride: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-3-methylbenzoyl chloride is a yellow to brown oil or solid and is typically used in the next stage without further purification due to its moisture sensitivity.[14]

Stage 2: Synthesis of this compound

Materials and Reagents:

-

Crude 2-bromo-3-methylbenzoyl chloride (from Stage 1)

-

Aqueous ammonium hydroxide (NH₄OH, ~28-30%)

-

Dichloromethane (DCM) or Diethyl Ether

-

Ice bath, separatory funnel

Procedure:

-

Amine Preparation: In a separate flask, cool an excess of aqueous ammonium hydroxide in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 2-bromo-3-methylbenzoyl chloride from Stage 1 in a minimal amount of anhydrous DCM or diethyl ether.

-

Reaction: Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of the amide product should form immediately. Control the addition rate to maintain a low temperature.

-

Stirring: After the addition is complete, allow the mixture to stir vigorously for 1-2 hours, letting it slowly warm to room temperature.[18] Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove any basic impurities), saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted carboxylic acid), and finally with brine (saturated NaCl solution) to aid in drying.[14][19]

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[19]

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purification and Characterization

The crude product obtained after work-up typically requires purification to remove residual starting materials and byproducts.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds.

-

Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) in which the product is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[20]

Characterization

The identity and purity of the final product must be confirmed by standard analytical methods.[19]

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (multiplets in the ~7.0-7.8 ppm range), NH₂ protons (a broad singlet, ~5.5-6.5 ppm, may exchange with D₂O), and a methyl group singlet (~2.4 ppm). |

| ¹³C NMR | Carbonyl carbon (~167-170 ppm), aromatic carbons (including C-Br and C-CH₃ signals), and the methyl carbon signal (~20 ppm). |

| IR Spectroscopy | N-H stretches (two bands for a primary amide, ~3100-3400 cm⁻¹), a strong C=O stretch (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Safety and Hazard Management

A rigorous adherence to safety protocols is paramount for this synthesis, primarily due to the hazards associated with thionyl chloride.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[21][22][23] Causes severe skin and eye burns.[23]

-

Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[23][24] Ensure all glassware is scrupulously dry.

-

Spills: Neutralize small spills with a solid absorbent like sodium bicarbonate. Do not use water.[21]

-

Waste: Quench excess thionyl chloride cautiously by slowly adding it to a stirred, cold solution of sodium carbonate or calcium hydroxide.

-

-

General Precautions:

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

-

Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure.

-

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete formation of the acyl chloride.[14] 2. Hydrolysis of the acyl chloride due to moisture.[14] 3. Insufficient amine or reaction time. | 1. Ensure thionyl chloride is fresh and used in sufficient excess. Confirm reaction completion before work-up. 2. Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.[14] 3. Use an excess of the amine source and monitor the reaction by TLC to ensure it has gone to completion. |

| Product Contaminated with Starting Carboxylic Acid | 1. Incomplete conversion to the acyl chloride. 2. Ineffective work-up. | 1. Increase reflux time or temperature during the acyl chloride formation step. 2. Ensure the organic layer is thoroughly washed with a saturated NaHCO₃ solution during the work-up to remove acidic impurities.[19] |

| Formation of an Emulsion During Work-up | Biphasic mixture with detergents or fine solids. | Add a saturated brine solution to the separatory funnel to help break the emulsion.[14] If persistent, filter the mixture through a pad of Celite. |

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2023).

- Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 82. [Link]

- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNISS. [Link]

- Fisher Scientific. (n.d.). Amide Synthesis. [Link]

- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

- Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids. [Link]

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.

- Nikpour, F., & Zohreh, N. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(6), 4935. [Link]

- Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]

- Organic Chemistry Portal. (n.d.).

- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(82), 78916-78923. [Link]

- Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. [Link]

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- Carl ROTH. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound.

- Wiley. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID. SpectraBase. [Link]

- Wiley. (n.d.). Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-(3-methylbutyl)-. SpectraBase. [Link]

- Wikipedia. (n.d.). Carbodiimide. [Link]

- ChemBK. (n.d.). This compound. [Link]

- Cabrera, A., et al. (2007). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. Journal of the Mexican Chemical Society, 51(3), 158-161. [Link]

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- Semantic Scholar. (n.d.).

- LookChem. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]

- Chemistry LibreTexts. (2025). 3.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fishersci.dk [fishersci.dk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. This compound | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Carbodiimide - Wikipedia [en.wikipedia.org]

- 16. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. westliberty.edu [westliberty.edu]

- 24. carlroth.com:443 [carlroth.com:443]

2-Bromo-3-methylbenzamide structural information

An In-Depth Technical Guide to 2-Bromo-3-methylbenzamide: Structure, Synthesis, and Scientific Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the structural characteristics, synthesis, and potential applications of this compound. As a substituted aromatic amide, this compound represents a valuable scaffold and building block in modern medicinal chemistry. This document provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, reactivity, and safe handling protocols, grounded in established chemical principles and supported by authoritative references.

Core Molecular Profile and Identifiers

This compound is a derivative of benzamide featuring a bromine atom and a methyl group on the aromatic ring. The precise arrangement of these substituents dictates its unique chemical properties and reactivity, making it a strategic intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity and Structural Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 101421-85-6 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N)Br | [1] |

| InChI Key | FXNLPFZVSBANLC-UHFFFAOYSA-N | [1] |

| Synonyms | m-Toluamide, 2-bromo-; 2-Bromo-3-methyl-benzamide | [1] |

dot graph "2D_and_3D_Structures" { layout=neato; node [shape=none, margin=0];

} /dot Caption: 2D and 3D representations of this compound.

Physicochemical Characteristics

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its use. While experimental data for this compound is not extensively reported in the literature, computational predictions provide valuable insights.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: XLogP3 is a measure of hydrophobicity. A value around 2 suggests moderate lipophilicity.

Synthesis and Mechanistic Pathway

The most direct and common synthesis of this compound involves a two-step process starting from 2-bromo-3-methylbenzoic acid. This method is a staple in organic synthesis for amide formation.

Step 1: Acyl Chloride Formation The carboxylic acid is first activated by converting it to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent is often dictated by the desired reaction conditions and ease of purification; thionyl chloride is common as its byproducts (SO₂ and HCl) are gaseous.

Step 2: Amidation The resulting 2-bromo-3-methylbenzoyl chloride is then reacted with an ammonia source, such as ammonium hydroxide, to form the primary amide. The reaction is a nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for amide synthesis and should be adapted and optimized based on experimental observations.

Part A: Synthesis of 2-Bromo-3-methylbenzoyl chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-bromo-3-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction's completion is often indicated by the cessation of gas evolution and the dissolution of the solid starting material.

-

Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically a light-yellow oil and is often used in the next step without further purification.

Part B: Amidation to form this compound

-

Preparation: In a separate flask, cool a solution of aqueous ammonium hydroxide (~2-3 eq) in an ice bath.

-

Addition of Acyl Chloride: Slowly add the crude 2-bromo-3-methylbenzoyl chloride from Part A to the cooled, stirred ammonium hydroxide solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the mixture to stir vigorously while warming to room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Isolation: The solid product that precipitates out of the solution is collected by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Reactivity and Electronic Structure

The chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its three substituents on the benzene ring.

-

Bromo Group (-Br): This group is deactivating towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R).

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I), which activates the ring towards EAS and is an ortho, para-director.

-

Amide Group (-CONH₂): The amide group is deactivating due to the electron-withdrawing nature of the carbonyl group (-I and -R effects), which pulls electron density from the ring. It is a meta-director.

The overall reactivity towards electrophiles is expected to be low due to the presence of two deactivating groups (bromo and amide). However, the regioselectivity of any potential substitution is a complex interplay of these directing effects, compounded by significant steric hindrance.

The positions C4, C5, and C6 are available for substitution. Steric hindrance from the adjacent bromo and methyl groups at positions C2 and C3 will significantly disfavor attack at C4. The directing effects converge most favorably at position C5, which is para to the bromo group and meta to the amide group, making it the most probable site for electrophilic attack, should a reaction occur.

Spectroscopic Characterization (Theoretical)

While dedicated, published spectra for this compound are scarce, its structure can be confidently predicted using standard spectroscopic techniques. The following is a theoretical analysis based on established principles.

Table 3: Predicted Spectroscopic Signatures

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₃ | ~2.4 ppm (singlet) | Aromatic methyl group. |

| Aromatic -CH | ~7.2-7.6 ppm (multiplets) | Three protons on a substituted benzene ring. | |

| -NH₂ | ~5.5-6.5 ppm (broad singlet) | Amide protons, often broad due to quadrupole effects and exchange. | |

| ¹³C NMR | -CH₃ | ~20 ppm | Aromatic methyl carbon. |

| Aromatic C | ~125-140 ppm | Six distinct signals expected for the aromatic carbons. | |

| C=O | ~168-172 ppm | Amide carbonyl carbon. | |

| IR Spec. | N-H Stretch | 3100-3400 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amide N-H bonds. |

| C=O Stretch | ~1660-1680 cm⁻¹ | Strong absorption characteristic of the amide I band. | |

| C-Br Stretch | 550-650 cm⁻¹ | Characteristic absorption for an aryl bromide. | |

| Mass Spec. | Molecular Ion | m/z 213 & 215 (approx. 1:1 ratio) | Presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). |

Applications in Research and Drug Development

Substituted benzamides are a cornerstone of medicinal chemistry. The benzamide scaffold is a recognized pharmacophore found in numerous FDA-approved drugs. The specific structure of this compound makes it a valuable intermediate for several reasons:

-

Scaffold for Library Synthesis: It provides a well-defined three-dimensional structure that can be systematically modified.

-